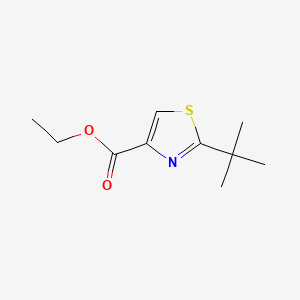

Ethyl 2-(tert-butyl)thiazole-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-5-13-8(12)7-6-14-9(11-7)10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCIFKZCZOSPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Approaches for Thiazole 4 Carboxylates

Classical and Contemporary Synthesis Strategies

The construction of the thiazole-4-carboxylate scaffold can be achieved through several fundamental reaction types, from century-old name reactions to modern metal-catalyzed processes.

Hantzsch Thiazole (B1198619) Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.comnih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, which is followed by cyclization and a final dehydration step to yield the aromatic thiazole ring. youtube.comsmolecule.com

For the synthesis of 4-carboxylate derivatives, the corresponding α-halo-β-ketoester, such as ethyl bromopyruvate, is a key starting material. orgsyn.org This reacts with a thioamide to directly install the ester functionality at the C4 position of the thiazole ring. For instance, the reaction of ethyl bromopyruvate with thioformamide (B92385) can produce ethyl thiazole-4-carboxylate. orgsyn.org To obtain the 2-tert-butyl substituted target, pivalamide (B147659) (2,2-dimethylpropanamide) would first be converted to the corresponding thioamide, which then serves as the nucleophilic partner in the Hantzsch condensation.

Modern adaptations of the Hantzsch synthesis focus on improving reaction conditions, yields, and environmental compatibility. These include the use of solvent-free conditions, microwave irradiation, and ultrasound assistance to accelerate the reaction. researchgate.netmdpi.comnih.gov For example, one-pot, multi-component procedures have been developed where an α-haloketone, a thioamide, and other reactants are combined in the presence of a reusable catalyst, such as silica-supported tungstosilisic acid, to form complex thiazoles efficiently. mdpi.com Another significant modification is the Holzapfel-Meyers-Nicolaou procedure, which involves the initial formation of a hydroxythiazoline intermediate under basic conditions, followed by dehydration using reagents like trifluoroacetic anhydride (B1165640) (TFAA), to produce the final thiazole. researchgate.net

| Method | Key Reagents | Typical Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Classical Hantzsch Synthesis | α-Haloketone, Thioamide | Heating in a solvent (e.g., ethanol) | Fundamental, versatile method for thiazole ring formation. | synarchive.comnih.govyoutube.com |

| Solvent-Free Synthesis | α-Haloketone, Thiourea, Aldehyde | Grinding in a mortar at room temperature | Environmentally friendly, reduces waste. | researchgate.net |

| Ultrasound-Assisted Synthesis | Arylethanone, KBrO3, Thioamide, Lipase | Ultrasonication in water | Accelerated reaction times, improved yields, green chemistry. | nih.gov |

| Holzapfel-Meyers-Nicolaou Modification | Thioamide, α-Halocarbonyl, TFAA, Pyridine (B92270), TEA | Basic conditions for cyclocondensation, then dehydration | Proceeds via a stable hydroxythiazoline intermediate. | researchgate.net |

Condensation Reactions Involving Isocyanoacetates and Related Precursors

An alternative and powerful strategy for synthesizing thiazole-4-carboxylates involves the use of isocyanoacetate esters. Ethyl isocyanoacetate is a particularly useful precursor for directly installing the ethoxycarbonyl group at the C4 position. orgsyn.orgorganic-chemistry.org This method involves the condensation of ethyl isocyanoacetate with thionoesters in the presence of a base. orgsyn.orgresearchgate.netscispace.com The reaction is analogous to the formation of oxazoles from metallated isonitriles. orgsyn.org

Another approach utilizes the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU in ethanol (B145695) to form 4-ethoxycarbonyl-5-acylthiazoles. organic-chemistry.org These methods provide a mild and general route to thiazoles that are substituted at the 4-position with electron-withdrawing groups. orgsyn.org

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Contemporary organic synthesis has increasingly employed transition metal catalysis for the construction of heterocyclic rings. For thiazoles, copper and palladium catalysts are particularly prominent. organic-chemistry.org Copper-catalyzed reactions can facilitate the direct arylation of thiazole C-H bonds. organic-chemistry.org For instance, a combination of copper iodide (CuI) and lithium tert-butoxide has been used for the arylation of five-membered heterocycles. organic-chemistry.org

More complex, multi-component reactions have also been developed. A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) offers a pathway to thiazole derivatives under mild conditions with good functional group tolerance. organic-chemistry.org While not a direct synthesis of the titular compound, these methods showcase the power of transition metals in forming the thiazole core, which can be further functionalized.

Regioselective Functionalization and Derivatization Approaches

Once the thiazole-4-carboxylate core is formed, further modifications are often necessary. These include introducing or changing substituents on the thiazole ring and altering the ester functional group.

Strategies for Substituent Introduction at the Thiazole Ring Positions (2, 4, 5)

Regioselective functionalization allows for the precise modification of the thiazole ring at specific positions. The different electronic environments of the C2, C4, and C5 protons on the thiazole ring allow for selective reactions.

C2-Position: The C2 position can be functionalized through various means. For example, starting with 2-aminothiazole-4-carboxylate, the amino group can be converted into other functionalities. Diazotization reactions, followed by Sandmeyer-type reactions, can introduce halogens or other groups. cbijournal.comgoogle.com

C5-Position: The C5 position of the thiazole ring is often targeted for C-H activation and arylation. Palladium-catalyzed reactions have been developed for the efficient and regioselective direct arylation of thiazole derivatives at the 5-position, often proceeding without the need for specialized ligands. acs.org Similarly, nickel complexes have been reported for the direct C5-H bond arylation of thiazole derivatives under relatively mild, aerobic conditions. chemrxiv.org

Sequential Functionalization: Programmed C-H activation strategies allow for the sequential and diversified functionalization of the thiazole ring. rsc.org For example, Pd-catalyzed regioselective C-H alkenylation can be used to introduce substituents at the C2, C4, and C5 positions starting from simple thiazole derivatives. rsc.org

| Position | Method | Catalyst/Reagent | Outcome | Reference |

|---|---|---|---|---|

| C5 | Direct C-H Arylation | Pd(OAc)2 | Selective introduction of aryl groups at C5. | acs.org |

| C5 | Direct C-H (Hetero)arylation | α-Diimine Nickel(II) Complex | Arylation under aerobic conditions at lower temperatures. | chemrxiv.org |

| C2, C4, C5 | Sequential C-H Alkenylation | Pd Catalyst | Stepwise introduction of various functional groups. | rsc.org |

| C2 | Diazotization/Halogenation | NaNO2, HBr/CuBr | Conversion of a C2-amino group to a bromide. | google.com |

Ester Modification and Transesterification Reactions

The ethyl ester group at the C4 position of Ethyl 2-(tert-butyl)thiazole-4-carboxylate is a versatile handle for further chemical transformations.

Hydrolysis: The most common modification is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by using lithium hydroxide (B78521) (LiOH) in a solvent mixture like tetrahydrofuran (B95107) and water. chemicalbook.com The resulting 2-tert-butyl-1,3-thiazole-4-carboxylic acid can then be used in subsequent reactions, such as amide bond formation. chemicalbook.comnih.gov

Transesterification: While not explicitly detailed for this specific compound in the provided context, transesterification is a standard chemical transformation. This process would involve reacting the ethyl ester with a different alcohol (e.g., methanol, propanol) under acidic or basic catalysis to exchange the ethyl group for another alkyl group, thereby creating a different ester derivative of the 2-(tert-butyl)thiazole-4-carboxylic acid.

Synthesis of Polyheterocyclic Systems Incorporating the Thiazole-4-carboxylate Moiety

The thiazole-4-carboxylate scaffold serves as a versatile platform for the construction of more complex polyheterocyclic systems. The functional groups on the thiazole ring, particularly the ethyl ester at the C4 position, provide a chemical handle for elaboration into fused or linked heterocyclic rings.

A primary and effective strategy involves the conversion of the ethyl ester to a more reactive intermediate, such as a carbohydrazide. This transformation is typically achieved through hydrazinolysis, where the ester is refluxed with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. For instance, ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate has been successfully converted into its corresponding hydrazide derivative. farmaciajournal.com This hydrazide is a crucial precursor for synthesizing various five-membered heterocyclic compounds. farmaciajournal.com Following this established pathway, it is proposed that this compound can be converted to 2-(tert-butyl)thiazole-4-carbohydrazide .

This key hydrazide intermediate can then undergo cyclization with various reagents to form new heterocyclic rings attached to the thiazole core. Examples of such transformations reported for other thiazole hydrazides include:

Reaction with substituted aldehydes to form Schiff bases, which can be cyclized into 1,3,4-oxadiazolines using agents like acetic anhydride. farmaciajournal.com

Reaction with isothiocyanates to produce thiosemicarbazide (B42300) derivatives, which can be cyclized to form 1,2,4-triazole or 1,3,4-thiadiazole rings.

Reaction with carbon disulfide in the presence of a base to yield 1,3,4-oxadiazole-2-thiol derivatives.

Another approach to building polyheterocyclic systems involves utilizing the amino group in derivatives like Ethyl 2-aminothiazole-4-carboxylate . This starting material can undergo reactions such as sulfonation and subsequent coupling to create larger molecules with linked aromatic and heterocyclic systems. cbijournal.comresearchgate.net While this requires starting from the 2-amino analogue rather than the 2-tert-butyl derivative, it demonstrates the utility of the thiazole-4-carboxylate core in synthesizing complex structures. cbijournal.com For example, novel series of substituted pyridine derivatives have been synthesized incorporating a thiazole moiety, showcasing the generation of diverse polyheterocyclic frameworks. nih.gov

The following table summarizes strategies for synthesizing polyheterocyclic systems from various thiazole-carboxylate precursors.

| Starting Material | Key Intermediate | Reagents for Cyclization | Resulting Heterocyclic System |

| Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate | 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | Aryl aldehydes, Acetic anhydride | Arylmethyliden-hydrazides, 1,3,4-Oxadiazolines |

| Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Substituted anilines (coupling) | Sulfonamide-linked bi-aryl/heterocyclic systems |

| 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | Not applicable (One-pot) | α-bromoketones, ethyl chloroacetate | Thiazole-Pyridine systems |

Green Chemistry Principles in Thiazole-4-carboxylate Synthesis

The growing emphasis on environmental sustainability has driven the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including thiazole-4-carboxylates. smolecule.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. smolecule.comorgsyn.org

Conventional methods for synthesizing the thiazole ring, such as the well-known Hantzsch synthesis, often rely on volatile and hazardous organic solvents and can require long reaction times. smolecule.com Green chemistry offers several innovative alternatives to mitigate these drawbacks. nih.govsmolecule.com

Microwave and Ultrasound Irradiation: One significant advancement is the use of non-conventional energy sources. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields. smolecule.com Similarly, ultrasound irradiation can enhance reaction rates and efficiency. nih.gov For a compound structurally related to this compound, a microwave-assisted protocol has been proposed that could streamline the procedure into a single vessel. smolecule.com

Green Solvents and Catalysts: The replacement of hazardous solvents is a cornerstone of green synthesis. Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been successfully used as environmentally benign reaction media for thiazole synthesis. nih.gov For example, a high-yielding procedure for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles using water as a solvent has been described. nih.gov Furthermore, the development of reusable catalysts, such as biocatalysts or magnetic nanoparticles, aligns with green principles by reducing waste and catalyst loading. nih.govsigmaaldrich.com One-pot, multi-component reactions, which combine several synthetic steps into a single operation, further enhance efficiency and reduce waste by minimizing intermediate isolation and purification steps. sigmaaldrich.com

The table below compares conventional and green approaches for the synthesis of thiazole derivatives.

| Synthesis Parameter | Conventional Approach | Green Chemistry Approach |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Solvents | Volatile organic compounds (e.g., Dichloromethane, Toluene) | Water, Ethanol, Polyethylene Glycol (PEG), Ionic Liquids |

| Catalysis | Stoichiometric reagents, single-use catalysts | Recyclable catalysts (e.g., biocatalysts, nanoparticles) |

| Methodology | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions |

| Reaction Time | Often several hours to days | Typically minutes to a few hours |

By integrating these green methodologies, the synthesis of this compound and related derivatives can be achieved in a more sustainable, cost-effective, and environmentally responsible manner. smolecule.com

Mechanistic Investigations of Chemical Transformations

Exploration of Reaction Pathways in Thiazole (B1198619) Ring Formation

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods. The most prominent among these is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. wikipedia.orgresearchgate.net For Ethyl 2-(tert-butyl)thiazole-4-carboxylate, this would typically involve the reaction of 2,2-dimethylpropanethioamide (B146239) (pivalthioamide) with an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate.

Alternative synthetic routes to substituted thiazoles have also been developed. One such method involves the reaction of ethyl isocyanoacetate with thiono esters, which provides a pathway to thiazoles with an ethoxycarbonyl group at the 4-position. orgsyn.orgresearchgate.net Another approach utilizes the cyclization of α-diazoketones with thioamides, catalyzed by trifluoromethanesulfonic acid, to yield 2,4-disubstituted thiazoles. organic-chemistry.org

Table 1: Selected Synthetic Pathways to the Thiazole Ring

| Method | Reactants | Key Features |

|---|---|---|

| Hantzsch Synthesis | Thioamide + α-Halocarbonyl | A widely used, versatile method for forming the thiazole core. wikipedia.org |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | Forms 5-aminothiazoles. wikipedia.org |

| Isocyanoacetate Method | Ethyl Isocyanoacetate + Thiono Ester | Directly yields ethyl thiazole-4-carboxylates. orgsyn.org |

| Copper-Catalyzed Condensation | Oxime + Anhydride (B1165640) + KSCN | A [3+1+1] type condensation providing good yields under mild conditions. organic-chemistry.orgnih.gov |

Ionic and Radical Mechanistic Dissections

The formation of the thiazole ring can proceed through different mechanistic manifolds, including both ionic and radical pathways, depending on the specific reagents and reaction conditions. While the classic Hantzsch synthesis is primarily described by an ionic mechanism, other synthetic strategies have demonstrated the viability of radical pathways.

For instance, studies on the synthesis of thiazoles from vinyl azides and potassium thiocyanate (B1210189) have shown that the choice of catalyst dictates the mechanistic route. nih.gov

Ionic Mechanism: In the presence of a palladium(II) acetate (B1210297) catalyst, the reaction is proposed to proceed through an ionic pathway, leading to the formation of 4-substituted 2-aminothiazoles. nih.gov

Radical Mechanism: Conversely, using an iron(III) bromide catalyst under similar conditions shifts the reaction to a radical mechanism, resulting in the formation of 4-substituted 5-thiocyano-2-aminothiazoles. nih.gov

This dual mechanistic potential highlights the tunability of thiazole synthesis. The reaction pathway is sensitive to factors like the choice of metal catalyst, which can generate highly reactive radical species through processes such as ligand-to-metal charge transfer (LMCT). acs.org

The Hantzsch synthesis provides a classic illustration of a reaction sequence initiated by nucleophilic attack followed by intramolecular cyclization. nih.govyoutube.com The mechanism for the formation of a 2,4-disubstituted thiazole, such as this compound, can be delineated in the following steps:

Nucleophilic Attack: The process begins with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the α-halocarbonyl compound (e.g., ethyl bromopyruvate) in an SN2 reaction. nih.govyoutube.com This forms an acyclic intermediate.

Tautomerization & Cyclization: Following a tautomerization, the imine nitrogen of the intermediate acts as a nucleophile, attacking the carbonyl carbon of the original ester component. youtube.com This intramolecular cyclization step forms a five-membered hydroxythiazoline intermediate. nih.gov

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring. nih.gov

The entire sequence is a well-orchestrated cascade of bond-forming and bond-breaking events, culminating in the thermodynamically favored aromatic heterocycle.

Reactivity of the Thiazole Ring System

The reactivity of this compound is a composite of the individual properties of the thiazole core and its substituents: the electron-donating tert-butyl group at C2, the electron-withdrawing ester group at C4, and the intrinsic electronic distribution of the ring itself. The thiazole ring is considered electron-deficient, which influences its reaction patterns. pharmaguideline.com The C2 position is the most electron-deficient, making it susceptible to deprotonation by strong bases, while the C5 position is comparatively electron-rich, rendering it the primary site for electrophilic attack. pharmaguideline.comnih.gov The nitrogen atom at N3 possesses a lone pair of electrons, allowing it to act as a base or nucleophile. pharmaguideline.com

Table 2: General Reactivity Patterns of the Thiazole Ring

| Position | Electronic Character | Common Reactions |

|---|---|---|

| N3 | Basic, Nucleophilic | Protonation, N-Alkylation. wikipedia.orgpharmaguideline.com |

| C2 | Electron-Deficient, Acidic Proton | Deprotonation (with strong bases), Nucleophilic Attack (on substituted C2). pharmaguideline.com |

| C4 | Near-Neutral | Site of substitution based on synthesis. pharmaguideline.com |

| C5 | Electron-Rich | Electrophilic Substitution (e.g., halogenation, nitration, sulfonation). pharmaguideline.com |

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Substitution: Electrophilic substitution reactions on the thiazole ring preferentially occur at the C5 position, which has the highest electron density. pharmaguideline.com In this compound, this tendency is reinforced by the electron-donating nature of the tert-butyl group at C2, which further enriches the C5 position. pharmaguideline.com Conversely, the electron-withdrawing ester group at C4 deactivates the ring toward electrophiles but its influence is less dominant than the C2 substituent in directing the incoming electrophile. Common electrophilic substitutions like halogenation and sulfonation will predominantly yield 5-substituted products. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic substitution on the thiazole ring is generally challenging and requires either a strong nucleophile or activation of the ring. pharmaguideline.com The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.com Ring activation can be achieved by quaternizing the ring nitrogen through N-alkylation, which increases the acidity of the C2 proton and enhances the ring's susceptibility to nucleophiles. wikipedia.orgpharmaguideline.com The displacement of a leaving group, such as a halogen, from any position on the ring by a nucleophile is a feasible transformation. pharmaguideline.com

The ethyl ester group at the C4 position of the molecule is a versatile functional handle that can undergo a range of characteristic transformations without disrupting the aromatic thiazole core.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-tert-Butyl-1,3-thiazole-4-carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) in a solvent mixture like tetrahydrofuran (B95107) and water. chemicalbook.com

Amidation: The ester can be converted into various amides. This can be accomplished by direct reaction with amines, sometimes under catalysis, or by first converting the ester to the more reactive acyl chloride or by hydrolysis to the carboxylic acid followed by amide coupling reactions. nih.gov

Hydrazide Formation: Reaction with hydrazine (B178648) hydrate (B1144303) can transform the ethyl ester into the corresponding carboxylic acid hydrazide, a useful intermediate for synthesizing more complex heterocyclic systems like thiosemicarbazides. kau.edu.sa

Reduction: The ester group can be reduced to a primary alcohol (4-(hydroxymethyl)-2-(tert-butyl)thiazole), although this requires potent reducing agents that will not affect the thiazole ring.

The tert-butyl group is a saturated alkyl group known for its chemical stability and is generally unreactive under common synthetic conditions. Therefore, reactions occurring at the tert-butyl group itself are not a feature of the molecule's chemistry.

However, the influence of the tert-butyl group on the reactivity of the thiazole ring is significant and twofold:

Electronic Influence: As an electron-donating group (via induction), the tert-butyl group increases the electron density of the thiazole ring, particularly at the C5 position. This electronic push activates the C5 position, making it more susceptible to attack by electrophiles compared to an unsubstituted thiazole. pharmaguideline.com

Steric Influence: The significant steric bulk of the tert-butyl group can hinder reactions at adjacent positions. It can sterically shield the N3 nitrogen and the C2 carbon, potentially slowing down or preventing reactions like N-alkylation or nucleophilic attack at C2, depending on the size of the incoming reagent. This steric hindrance can be a useful tool for directing reactions to other, more accessible parts of the molecule.

Oxidation and Reduction Pathways of Thiazole-4-carboxylates

The chemical reactivity of thiazole-4-carboxylates, including this compound, is characterized by the interplay of the electron-donating tert-butyl group at the C2 position and the electron-withdrawing ethyl carboxylate group at the C4 position. This substitution pattern governs the susceptibility of the thiazole ring and its substituents to oxidative and reductive transformations.

Oxidation Pathways

The oxidation of the thiazole ring system can principally occur at two sites: the sulfur atom (S1) and the nitrogen atom (N3). The presence of the electron-donating tert-butyl group at the C2 position increases the electron density of the thiazole ring, making it more susceptible to oxidation compared to unsubstituted thiazoles.

S-Oxidation: Oxidation of the sulfur atom in the thiazole ring leads to the formation of a thiazole S-oxide (sulfoxide) and subsequently a thiazole S,S-dioxide (sulfone). This process is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). The increased electron density on the sulfur atom, facilitated by the adjacent electron-donating tert-butyl group, makes it a likely site for electrophilic attack by an oxidizing agent.

N-Oxidation: The nitrogen atom in the thiazole ring can also be oxidized to form a thiazole N-oxide. This transformation is also commonly carried out with peroxy acids. The aromatic character of the thiazole N-oxide is maintained. The choice between S- and N-oxidation can be influenced by the specific oxidizing agent used and the reaction conditions.

Electrochemical Oxidation: Electrochemical methods provide a controlled means of investigating oxidation pathways. Cyclic voltammetry studies on various thiazole derivatives indicate that the oxidation process often involves the initial formation of a radical cation by the removal of an electron from the π-system of the thiazole ring. nih.gov The stability of this radical cation is influenced by the substituents. The electron-donating tert-butyl group would be expected to stabilize the radical cation, thus lowering the oxidation potential compared to unsubstituted thiazole-4-carboxylates. This radical cation can then undergo further reactions, such as C-H functionalization or dimerization. For instance, electrochemical oxidation of some heterocyclic compounds in the presence of suitable nucleophiles can lead to the introduction of new functional groups onto the ring. acs.org

While specific experimental data on the oxidation of this compound is not extensively documented in publicly available literature, the general principles of thiazole chemistry suggest that oxidation would likely yield a mixture of S-oxides, N-oxides, and potentially products of ring-opening under more forcing conditions.

Table 1: Predicted Oxidation Products of this compound

| Oxidizing Agent | Predicted Major Product(s) |

|---|---|

| mCPBA (1 equiv.) | This compound 1-oxide (S-oxide) and this compound 3-oxide (N-oxide) |

| mCPBA (>2 equiv.) | This compound 1,1-dioxide (Sulfone) |

Reduction Pathways

The reduction of this compound can target either the ethyl carboxylate group or the thiazole ring itself. The outcome is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction of the Ester Group: The ethyl carboxylate group is susceptible to reduction by strong hydride-reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. tcichemicals.com Therefore, treatment of this compound with LiAlH₄ would be expected to yield (2-(tert-butyl)thiazol-4-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters.

Reduction of the Thiazole Ring: The reduction of the aromatic thiazole ring is a more challenging transformation due to its inherent stability. Catalytic hydrogenation, a common method for reducing aromatic systems, often requires harsh conditions (high pressure and temperature) and a suitable catalyst. The sulfur atom in the thiazole ring can sometimes poison common hydrogenation catalysts like palladium on carbon. However, specialized catalysts and conditions have been developed for the hydrogenation of sulfur-containing heterocycles.

Electrochemical reduction of aromatic esters can lead to the formation of radical anions. nih.gov In the case of this compound, a one-electron reduction would likely form a radical anion where the negative charge is delocalized over the thiazole ring and the carboxylate group. The subsequent fate of this radical anion would depend on the reaction conditions, particularly the availability of a proton source. In protic media, protonation could lead to further reduction of the ring or the ester group.

Table 2: Predicted Reduction Products of this compound

| Reducing Agent/Method | Predicted Major Product(s) |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (2-(tert-butyl)thiazol-4-yl)methanol |

| Sodium Borohydride (NaBH₄) | No reaction with the ester or thiazole ring |

| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | Potential for reduction of the thiazole ring to a thiazolidine (B150603) derivative, although this may require specific catalysts and conditions. |

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Architecture

To proceed with a detailed analysis, the following crystallographic parameters would need to be determined experimentally:

| Crystallographic Parameter | Data Not Available for Ethyl 2-(tert-butyl)thiazole-4-carboxylate |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1, etc. |

| Unit Cell Dimensions (a, b, c) | Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | Degrees (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | Integer value |

| Calculated Density (ρ) | g/cm³ |

Without this data, any discussion of the molecular and crystal architecture of this compound would be purely speculative.

Elucidation of Molecular Conformation and Stereochemistry

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for its interaction with other molecules. The presence of the bulky tert-butyl group and the flexible ethyl ester chain suggests that steric hindrance plays a significant role in defining the preferred conformation of this compound.

Key conformational questions that remain unanswered without crystallographic data include:

The dihedral angle between the thiazole (B1198619) ring and the plane of the ethyl carboxylate group.

The rotational position of the tert-butyl group relative to the thiazole ring.

The specific conformer (e.g., anti- or syn-periplanar) adopted by the ethyl ester chain.

Studies on related thiazole derivatives often reveal near-planar conformations, but the significant steric demand of the tert-butyl group in the title compound may lead to a more twisted geometry.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonds, π-π stacking, and chalcogen bonding, are fundamental to the stability and physical properties of the crystalline material.

For this compound, the potential for such interactions exists:

Hydrogen Bonding: Weak C-H···O or C-H···N hydrogen bonds may be present, involving the ethyl and tert-butyl groups as donors and the ester oxygen or thiazole nitrogen as acceptors.

π-π Stacking: The aromatic thiazole ring could potentially engage in π-π stacking interactions with adjacent rings, although this may be sterically hindered by the tert-butyl group.

Chalcogen Bonding: The sulfur atom in the thiazole ring could act as a chalcogen bond donor, interacting with nucleophilic atoms in neighboring molecules.

However, without a determined crystal structure, the presence, geometry, and significance of these interactions cannot be confirmed or analyzed. Research on other ethyl thiazole carboxylate derivatives has shown the presence of various packing networks driven by π-π interactions and C-H···O hydrogen bonds, but these findings cannot be directly extrapolated to the sterically different title compound.

Advanced Spectroscopic Probes for Mechanistic Intermediates and Reaction Monitoring

Advanced spectroscopic techniques are invaluable for monitoring the progress of chemical reactions and identifying transient intermediates. Techniques such as in-situ FT-IR, Raman spectroscopy, and time-resolved NMR spectroscopy could provide detailed mechanistic insights into the synthesis and reactivity of this compound.

Currently, there is a lack of published research applying these advanced methods to study reactions involving this specific compound. Such studies would be instrumental in:

Optimizing reaction conditions for its synthesis.

Identifying and characterizing any short-lived intermediates.

Understanding the kinetics and mechanism of its formation and subsequent transformations.

While general synthetic schemes for related thiazole carboxylates are available, detailed spectroscopic monitoring of these reactions for the specific title compound has not been reported.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and reactivity of Ethyl 2-(tert-butyl)thiazole-4-carboxylate. DFT, using functionals like B3LYP with basis sets such as 6-311++G(d,p), is frequently employed to optimize the molecular geometry and compute various electronic properties. researchgate.net These calculations provide a detailed picture of electron distribution, orbital energies, and molecular stability.

The stability of the molecule, arising from hyperconjugation and charge delocalization, can be evaluated through methods like Natural Bond Orbital (NBO) analysis. researchgate.net Such studies reveal intramolecular charge transfer (ICT) pathways and the energetic stabilization gained from donor-acceptor orbital interactions. For thiazole (B1198619) derivatives, these calculations are crucial for correlating structure with observed chemical behavior and spectroscopic properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and polarizable. For thiazole derivatives, DFT calculations have shown that the energy gap is a key indicator of stability. researchgate.net For instance, a related (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine molecule was found to have an energy gap of 3.42 eV, suggesting a moderate degree of stability and reactivity. researchgate.net The distribution of electron density in these frontier orbitals also highlights the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Representative Thiazole Derivative

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.21 | Electron-donating capability |

| ELUMO | -2.79 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.42 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential on the electron density surface.

Red: Indicates regions of high negative potential, typically associated with lone pairs of heteroatoms (like oxygen and nitrogen). These areas are susceptible to electrophilic attack.

Blue: Represents regions of high positive potential, usually found around hydrogen atoms attached to electronegative atoms. These sites are favorable for nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atom of the thiazole ring, identifying them as primary sites for electrophilic interaction. Conversely, positive potential (blue) would be localized on the hydrogen atoms. This visual representation of charge distribution provides critical insights into intermolecular interactions and chemical reactivity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility and dynamic behavior of molecules. This compound, with its rotatable bonds (e.g., around the ester and tert-butyl groups), can exist in various conformations of different energies.

Conformational analysis helps identify the most stable, low-energy conformers. MD simulations extend this by modeling the atomic motions of the molecule over time, providing a dynamic picture of its structural fluctuations and stability in different environments (e.g., in solution). For related thiazole compounds, MD simulations have been used to elucidate the stability of binding interactions with target proteins, which is crucial for drug design. researchgate.net These simulations can predict how the molecule adapts its shape to fit into a binding site and the stability of the resulting complex.

Predicting Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the transition states that connect reactants to products. Using methods like DFT, researchers can map out the potential energy surface of a reaction involving this compound.

This involves locating the minimum energy structures for reactants, products, and intermediates, as well as the saddle points corresponding to transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate. FMO theory is also applied here to understand the orbital interactions that occur during the reaction. wikipedia.org This predictive power allows for the investigation of potential synthetic routes and the understanding of reactivity patterns without the need for extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are essential for rational drug design and the optimization of molecular properties. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

For a class of compounds like thiazole derivatives, a QSAR study would involve calculating a set of molecular descriptors for each molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods are then used to build a model that correlates these descriptors with measured biological activity (e.g., enzyme inhibition, antimicrobial efficacy). researchgate.net The resulting QSAR model can predict the activity of new, unsynthesized derivatives of this compound, guiding the design of molecules with enhanced potency. researchgate.net

Table 2: Common Descriptors in QSAR Studies for Thiazole Derivatives

| Descriptor Type | Example Descriptor | Property Modeled |

|---|---|---|

| Electronic | HOMO Energy | Nucleophilicity/Reactivity |

| Electronic | LUMO Energy | Electrophilicity/Reactivity |

| Steric | Molecular Weight | Size and Bulk |

| Topological | Kier's Shape Index | Molecular Shape |

| Thermodynamic | LogP | Lipophilicity/Solubility |

In Silico Screening and Virtual Ligand Design for Chemical Space Exploration

In silico screening and virtual ligand design are powerful computational strategies for discovering novel molecules with desired biological activities. mdpi.com These methods allow for the rapid evaluation of large virtual libraries of compounds against a specific biological target, such as an enzyme or receptor.

Starting with a lead structure like this compound, virtual libraries of analogues can be generated by systematically modifying different parts of the molecule. These virtual compounds are then "docked" into the binding site of the target protein to predict their binding affinity and orientation. acs.org This process, known as structure-based virtual screening, helps prioritize a smaller, more manageable number of candidates for chemical synthesis and experimental testing. nih.gov This approach significantly accelerates the drug discovery process by efficiently exploring the vast chemical space for potential new therapeutic agents. ajol.info

ADME (Absorption, Distribution, Metabolism, Excretion) Profile Predictions for Compound Design

In contemporary drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. These parameters determine the bioavailability and pharmacokinetic profile of a potential drug candidate. Increasingly, in silico methods are being employed in the early stages of research to predict these properties, allowing for the prioritization of compounds with favorable characteristics and the early deselection of those likely to fail. This computational screening is essential for optimizing the design of new therapeutic agents, such as derivatives of the thiazole scaffold. For this compound, while specific experimental ADME data is not extensively documented in publicly available literature, its profile can be predicted using various computational models. These predictions are valuable for guiding further synthesis and modification of related compounds.

The predicted ADME profile of this compound suggests a favorable starting point for drug design. The key physicochemical properties that influence its ADME characteristics are summarized in the table below. These descriptors are calculated based on the molecular structure and are fundamental to predicting its behavior in a biological system.

Predicted Physicochemical Properties

| Parameter | Predicted Value | Optimal Range for Drug-Likeness |

|---|---|---|

| Molecular Weight | 227.31 g/mol | < 500 g/mol |

| LogP (octanol/water partition coefficient) | 3.10 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Molar Refractivity | 62.5 cm³ | 40 - 130 cm³ |

These foundational properties are then used to predict the compound's performance in various ADME-related models, as detailed in the following subsections.

Absorption

The absorption of a drug, particularly after oral administration, is a primary determinant of its efficacy. Key predictors for absorption include human intestinal absorption (HIA) and cell permeability, often modeled using Caco-2 cells.

Predicted Absorption Profile

| Parameter | Prediction | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Well-absorbed from the gastrointestinal tract |

| Caco-2 Permeability | High | Likely to readily cross the intestinal epithelium |

The high predicted intestinal absorption and cell permeability indicate that this compound is likely to be well-absorbed when administered orally. Furthermore, its predicted non-substrate status for P-glycoprotein is advantageous, as this efflux pump can otherwise reduce the intracellular concentration of a drug.

Distribution

Once absorbed, a compound is distributed throughout the body. Important factors in its distribution profile include its ability to cross the blood-brain barrier (BBB) and the extent to which it binds to plasma proteins.

Predicted Distribution Profile

| Parameter | Prediction | Interpretation |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeation | High | Capable of crossing into the central nervous system |

The prediction that this compound can cross the blood-brain barrier suggests its potential for treating central nervous system disorders. The moderate plasma protein binding indicates that a reasonable fraction of the compound would be free in the circulation to exert its pharmacological effect.

Metabolism

Metabolism is the biochemical modification of drug molecules, primarily by cytochrome P450 (CYP) enzymes in the liver. Predicting which CYP isoforms are likely to metabolize a compound is crucial for anticipating drug-drug interactions.

Predicted Metabolism Profile

| CYP Isoform | Predicted Substrate/Inhibitor |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C9 | Inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2D6 | Inhibitor |

The computational model suggests that this compound may inhibit several key CYP450 enzymes. This is a critical consideration in compound design, as inhibition of these enzymes can lead to adverse drug-drug interactions when co-administered with other medications that are substrates for these enzymes. Further modifications of the structure may be necessary to mitigate this potential liability.

Excretion

The route and rate of excretion determine the half-life of a drug. While specific excretion pathways are more challenging to predict computationally, general indicators of clearance can be estimated.

Predicted Excretion-Related Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Not expected to be a primary substrate for this renal transporter |

The predicted low to moderate clearance suggests that this compound would not be eliminated from the body too rapidly, allowing for a sustained therapeutic effect.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Variations on Thiazole-4-carboxylate Core Properties

Research into related thiazole (B1198619) structures has demonstrated that the introduction of different functional groups leads to significant variations in pharmacological or biological effects. researchgate.net For instance, studies on thiazole derivatives have shown that the nature of substituents on an attached phenyl ring can determine the potency of the compound. A comparative study of c-Met kinase inhibitors with a thiazole core indicated that halogen substituents (F, Cl) on an adjacent benzene (B151609) ring resulted in better cytotoxicity than a methyl group. nih.gov Furthermore, the position of these substituents is crucial; a halogen at the 3-position of the benzene ring conferred greater cytotoxicity than one at the 2-position. nih.gov

The electronic nature of groups on the thiazole ring itself is also a key factor. For example, the presence of an electron-poor group on a thiazoline (B8809763) ring, a precursor to the thiazole ring, was found to facilitate its oxidation to the aromatic thiazole. researchgate.net In other studies, the introduction of a trifluoromethyl group onto the thiazole ring of certain phenoxyacetamido-thiazole-carboxylates was shown to be beneficial for their herbicidal activity, indicating that electron-withdrawing groups can enhance specific biological functions. researchgate.net Conversely, the removal of a simple methyl group from the thiazole ring of an HSET kinesin inhibitor led to a 65-fold reduction in potency, underscoring the importance of even small alkyl substituents for optimal target engagement. nih.gov

Table 1: Impact of Substituent Variations on Thiazole Core Derivatives

| Substituent/Variation | Position | Observed Effect | Compound Class Studied | Reference |

|---|---|---|---|---|

| Halogen (F, Cl) vs. Methyl | Attached Phenyl Ring | Halogens conferred greater cytotoxicity | Thiazole Carboxamides | nih.gov |

| 3-Chloro vs. 2-Chloro | Attached Phenyl Ring | 3-Chloro derivative showed higher cytotoxicity | Thiazole Carboxamides | nih.gov |

| Trifluoromethyl (CF₃) | Thiazole Ring | Enhanced herbicidal activity | Phenoxyacetamido-thiazole-carboxylates | researchgate.net |

| Removal of Methyl Group | Thiazole Ring | 65-fold reduction in potency | HSET Kinesin Inhibitors | nih.gov |

Role of the tert-butyl Group in Steric and Electronic Influences

The tert-butyl group at the 2-position of the thiazole ring is not merely a passive structural component; it exerts significant steric and electronic effects that are crucial to the molecule's behavior. A tertiary butyl group is exceptionally bulky and is widely used in organic chemistry to provide kinetic stabilization to a molecule. researchgate.net This "tert-butyl effect" can act as a steric shield, protecting chemically or enzymatically susceptible parts of the molecule from rapid degradation, thereby increasing its stability. researchgate.net

Beyond simple bulk, the tert-butyl group provides conformational rigidity. nih.gov This can be a critical factor in drug design, as locking a molecule into a specific, biologically active conformation can enhance its binding affinity and specificity for a target enzyme or receptor.

From an electronic standpoint, the tert-butyl group is known to have an impact on the electronic properties of adjacent aromatic systems. Through hyperconjugation, it can act as an electron-donating group. nih.gov Studies on tetrathiafulvalene-tetraazapyrene (TAP) triads demonstrated that the insertion of tert-butyl groups raised the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the TAP core. nih.govrsc.org This modulation of molecular orbital energies can influence the molecule's reactivity and its ability to participate in donor-acceptor interactions, which are often vital for biological function. nih.gov

Table 2: Key Influences of the Tert-butyl Group

| Type of Influence | Description | Consequence | Reference |

|---|---|---|---|

| Steric Hindrance | The large size of the group physically blocks access to parts of the molecule. | Provides kinetic stabilization; acts as a "steric shield" to increase chemical/enzymatic stability. | researchgate.net |

| Conformational Rigidity | Restricts bond rotation, locking the molecule into a more defined shape. | Can enhance binding affinity and specificity for a biological target. | nih.gov |

Influence of Ester Moiety Modifications on Molecular Interactions

The ethyl carboxylate group at the 4-position of the thiazole ring is a critical functional group for molecular interactions. Its presence and specific nature can be the difference between a potent bioactive compound and an inactive one. In a striking example from research on HSET kinesin inhibitors, the complete removal of the ethyl ester group from a thiazole-based compound (hydrolyzing it to the corresponding carboxylic acid) resulted in a catastrophic 3000-fold reduction in potency. nih.gov This demonstrates that the ester moiety is not just a simple solubilizing group but is likely involved in crucial binding interactions within the target protein's active site.

The ester group can participate in several types of non-covalent interactions, including hydrogen bonding (acting as a hydrogen bond acceptor) and dipole-dipole interactions. The size and shape of the ester's alkyl group (in this case, ethyl) can also influence how the entire molecule fits into a binding pocket.

While direct studies on modifying the ester in Ethyl 2-(tert-butyl)thiazole-4-carboxylate are limited, research on other molecular scaffolds highlights the importance of the ester type. For instance, comparisons between tert-butyl ester and ethyl ester prodrugs of certain amides have been explored to optimize properties for drug delivery. nih.gov Modifying the ester from an ethyl to a methyl or a larger alkyl group could alter the compound's solubility, cell permeability, and binding affinity. Hydrolysis of the ester to the carboxylic acid introduces a charged group, which drastically changes the molecule's physicochemical properties and its potential interactions with a biological target. nih.gov

Rational Design Strategies for Modulating Specific Molecular Interactions (e.g., enzyme-ligand binding, receptor modulation)

The principles of SAR are applied in rational drug design to create new molecules with improved efficacy, selectivity, and pharmacokinetic properties. For thiazole-based compounds, several strategies are employed to modulate specific molecular interactions.

One effective strategy is pharmacophore merging , where structural features from different active molecules are combined to design a new hybrid compound with potentially enhanced activity. nih.gov Another approach involves the targeted modification of specific regions of the molecule to improve interactions with a known binding site. For example, in the design of c-Met kinase inhibitors, the thiazole ring was identified as a key hydrogen bond acceptor, and modifications were made to other parts of the molecule to optimize this and other interactions. nih.gov

Molecular modeling plays a crucial role in these design strategies. Docking simulations can predict how a molecule like this compound might bind to the active site of a target enzyme, such as dihydrofolate reductase (DHFR). nih.gov These models can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, and guide the design of new analogues. For instance, modeling studies have shown that substituents on the thiazole ring are essential for affinity within the DHFR active site. nih.gov

The ultimate goal is to modulate a specific biological process. An example is the development of a thiazole-containing molecule, 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), which was found to inhibit cancer cell migration by affecting the cell's cytoskeleton. nih.gov This illustrates how the rational design of a small molecule can lead to the modulation of complex cellular machinery. Improving properties like solubility and bioavailability is also a key aspect of rational design, with techniques such as encapsulation in polymer microspheres being explored for drug-like substances. mdpi.com

Table 3: Rational Design Strategies for Thiazole Derivatives

| Strategy | Description | Goal | Reference |

|---|---|---|---|

| Pharmacophore Merging | Combining active structural fragments from different compounds into a single molecule. | To boost efficacy and overcome potential drug resistance. | nih.gov |

| Targeted Substituent Modification | Altering specific functional groups based on the known topology of a binding site. | To enhance specific interactions (e.g., H-bonding, hydrophobic interactions) and improve potency. | nih.gov |

| Molecular Modeling and Docking | Using computational methods to predict and analyze ligand-receptor binding modes. | To understand binding mechanisms and guide the design of new analogues with better affinity. | nih.gov |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | To improve pharmacokinetic properties or reduce toxicity while maintaining activity. | nih.gov |

| Formulation and Delivery | Encapsulating the active compound in a delivery system like polymer microspheres. | To overcome low solubility or bioavailability and achieve targeted release. | mdpi.com |

Applications in Chemical Synthesis and Advanced Materials Science Non Clinical

Utility as Building Blocks for Complex Organic Molecules

The compound serves as a foundational element for the construction of more elaborate molecular architectures. Its ester group can be readily modified, and the thiazole (B1198619) ring provides a stable and versatile core.

The 1,3-thiazole heterocycle is a privileged scaffold present in a wide array of natural products. The synthesis of Ethyl 2-(tert-butyl)thiazole-4-carboxylate itself can be achieved through a condensation reaction between ethyl 3-bromopyruvate (B3434600) and 2,2,2-trimethyl-thioacetamide in ethanol (B145695). google.com This straightforward synthesis makes it an accessible precursor for molecules of greater complexity. The resulting ester can be hydrolyzed to the corresponding 2-(tert-butyl)thiazole-4-carboxylic acid, a key intermediate for further elaboration in the synthesis of complex targets. ambeed.com

The development of novel therapeutic agents and functional molecules often relies on the synthesis of large collections, or "libraries," of related compounds. The thiazole ring is a well-established scaffold for such libraries due to its synthetic tractability and its ability to engage in various intermolecular interactions. For instance, researchers have designed and synthesized series of N-pyridylpyrazole derivatives containing thiazoles to explore their potential as insecticide leads. mdpi.com Similarly, libraries of pyrimidine-4,6-diamine derivatives incorporating a tert-butyl-thiazole moiety have been created to identify selective inhibitors of specific kinases, demonstrating the value of this scaffold in targeted molecular design. researchgate.net

Role in Catalysis and Organocatalysis

While thiazole-containing molecules can act as ligands for metal catalysts, specific reports detailing the application of this compound in catalysis or organocatalysis are not prominent in the current scientific literature.

Photochemical and Photophysical Investigations

The electronic properties of the thiazole ring make it a component of interest in the study of light-matter interactions. Derivatives incorporating the tert-butyl-thiazole unit have been investigated for their fluorescent properties. In one study, changes in fluorescence intensity were measured in biological assays involving HEK293 cells and a PAR4 antagonist that contained a 2-bromo-4-(tert-butyl)thiazole component. googleapis.com This suggests the utility of the thiazole core in developing fluorescent tools for biological systems. Furthermore, the fluorescence of calcein-AM, a probe used to assess the function of P-glycoprotein, is central to assays where thiazole-containing molecules are evaluated. nih.gov

Exploration in Materials Chemistry (e.g., sensors, optical materials)

The structural rigidity and electronic characteristics of the thiazole core are advantageous for the creation of advanced functional materials. A series of merocyanine (B1260669) dyes featuring an indoline (B122111) donor and a tert-butyl-thiazole acceptor have been synthesized for use in bulk heterojunction organic photovoltaics. acs.org In these materials, the tert-butyl-thiazole portion acts as the electron-accepting unit. The study found that optimizing the side-chain length on the donor part of the molecule, in conjunction with the tert-butyl-thiazole acceptor, led to devices with a power conversion efficiency of 4.5%. acs.org This highlights the compound's relevance in the development of materials for solar energy applications.

Application in Biological Probe Development (e.g., for specific cellular targets without clinical claims)

A significant application of this compound and its derivatives is in the creation of molecular probes to investigate biological pathways without direct therapeutic intent. These probes are designed to interact with specific cellular targets, such as enzymes or receptors, to help elucidate their function.

For example, a tert-butyl-thiazole unit was incorporated into novel inhibitors designed to be selective for the FMS-like Tyrosine Kinase 3 (FLT3), which could serve as valuable chemical probes for studying FLT3 biology. researchgate.net In another instance, the tert-butyl thiazole from the drug dabrafenib (B601069) was used in the design of hybrid molecules to study and evade the P-glycoprotein (P-gp) efflux pump, a key mechanism in cellular resistance. nih.gov Other research has utilized tert-butyl-thiazole carboxamide derivatives as components of biaryl compounds to probe the activity of Bruton's tyrosine kinase (BTK), a crucial enzyme in immunology. google.comgoogle.com

Interactive Data Table: Applications of tert-Butyl Thiazole Derivatives

| Derivative Class | Application Area | Specific Target/Use | Reference(s) |

| Pyrimidine-4,6-diamines | Biological Probe | FMS-like Tyrosine Kinase 3 (FLT3) | researchgate.net |

| Merocyanine Dyes | Materials Chemistry | Organic Photovoltaics (Acceptor) | acs.org |

| Thiazole Carboxamides | Biological Probe | Bruton's Tyrosine Kinase (BTK) | google.comgoogle.com |

| Dabrafenib-inspired Hybrids | Biological Probe | P-Glycoprotein (P-gp) Efflux | nih.gov |

| Imidazotetrazines | Biological Probe | General cellular action studies | nottingham.ac.uk |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry is a primary driver for innovation in synthetic organic chemistry. nih.govbepls.com For thiazole (B1198619) derivatives, this involves moving away from traditional methods that may use harsh reagents and generate significant waste. nih.gov Future research on the synthesis of Ethyl 2-(tert-butyl)thiazole-4-carboxylate will likely focus on environmentally benign approaches.

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction times, improve yields, and reduce the need for harsh conditions. nih.govnih.gov The application of microwave irradiation or ultrasonic energy to the classical Hantzsch thiazole synthesis, a foundational method for creating the thiazole ring, is a promising route. nih.govresearchgate.netsynarchive.com For instance, a one-pot reaction of a suitable α-haloketone with pivalothioamide (the thioamide precursor for the 2-tert-butyl group) could be optimized under these conditions.

Green Catalysts and Solvents: The use of reusable, non-toxic catalysts, such as silica-supported tungstosilisic acid or biocatalysts like lipase, is gaining traction for thiazole synthesis. nih.govnih.govresearchgate.net Replacing conventional organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is another critical aspect of sustainable synthesis. bepls.com

Flow Chemistry: Continuous flow microreactors offer enhanced control over reaction parameters, improved safety, and scalability. rsc.org Developing a flow-based synthesis for this compound could lead to a more efficient and sustainable manufacturing process compared to traditional batch methods. rsc.org

| Methodology | Description | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic irradiation to provide energy for the reaction. | Reduced reaction times, higher yields, milder reaction conditions. | nih.govresearchgate.net |

| Green Catalysis | Employment of recyclable or biodegradable catalysts (e.g., biocatalysts, solid-supported acids). | Minimized waste, reduced catalyst toxicity, easier product purification. | nih.govnih.gov |

| Aqueous/Green Solvents | Utilizing water, PEG, or other environmentally benign solvents instead of volatile organic compounds. | Improved safety profile, reduced environmental impact, potential for simplified workup. | bepls.com |

| Flow Chemistry | Performing reactions in a continuous-flow microreactor system. | Precise control over temperature and time, enhanced safety, ease of scalability. | rsc.org |

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

A deeper understanding of reaction kinetics and mechanisms is fundamental to optimizing synthetic routes. Advanced spectroscopic techniques are crucial for the real-time analysis of the formation of this compound.

Future research will likely employ:

In-situ NMR and IR Spectroscopy: These methods allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel. This provides invaluable data for kinetic modeling and mechanistic elucidation of the thiazole ring formation.

Advanced Mass Spectrometry: Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) are already used for structural confirmation of thiazole derivatives. nih.gov Their application in real-time reaction monitoring can help identify transient intermediates, providing deeper insight into the reaction pathway.

Fluorescence Spectroscopy: For derivatives of this compound designed for biological applications, fluorescence spectroscopy can be used to study their interactions with biological macromolecules, such as proteins, in real-time. nih.govnih.gov

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-synthesis-test cycle. nih.gov These computational tools can be applied to the study of this compound to predict properties and guide the synthesis of new, optimized derivatives. nih.gov

Key applications include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogs based on their chemical structure. nih.gov This allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis.

Reaction Optimization: AI algorithms can analyze data from previous experiments to predict optimal reaction conditions (e.g., temperature, catalyst, solvent), improving yields and reducing the time spent on empirical optimization. nih.gov Scientists have already begun using ML models to predict chemical reactivity, which is a significant step toward automated synthesis planning. chemistryworld.com

De Novo Molecular Design: Generative AI models can design entirely new molecules based on desired properties, such as high binding affinity to a specific biological target. This approach could be used to generate novel derivatives of the core 2-(tert-butyl)thiazole-4-carboxylate scaffold with enhanced therapeutic potential.

Expanding the Scope of Functionalization and Derivatization

The chemical structure of this compound offers multiple sites for modification, allowing for the creation of a diverse library of derivatives with tailored properties.

Future research will focus on:

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying heterocyclic rings without the need for pre-functionalized starting materials. rsc.org For the thiazole ring, palladium-catalyzed reactions can achieve regioselective arylation or alkenylation at the C5-position, offering a direct route to new analogs. rsc.orgresearchgate.net

Modification of the Ester Group: The ethyl ester at the C4 position is a versatile handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other esters. chemicalbook.comjst.go.jp This is a common strategy for tuning the pharmacokinetic properties of drug candidates. jst.go.jp

Reactivity at the C2-Position: While the C2 position is substituted with a sterically demanding tert-butyl group, exploring its reactivity remains a potential avenue. Research into the C-H functionalization of the C2 position in other thiazoles suggests that, under certain conditions, this site can be activated for coupling reactions. nih.govresearchgate.net

| Position | Functional Group | Potential Modifications | Reference |

|---|---|---|---|

| C4 | Ethyl Carboxylate | Hydrolysis to carboxylic acid; Amidation with various amines; Transesterification. | chemicalbook.comjst.go.jp |

| C5 | Thiazole C-H | Direct C-H arylation/alkenylation via palladium catalysis. | rsc.orgresearchgate.net |

| C2 | tert-Butyl Group | Exploring conditions for potential C-H activation or other transformations, though sterically hindered. | nih.govresearchgate.net |

Exploration of New Mechanistic Pathways and Unconventional Reactivities

Moving beyond established reactions, the discovery of novel mechanistic pathways can lead to unprecedented molecular structures and synthetic efficiencies. For this compound, this could involve exploring:

Novel Cyclization Strategies: While the Hantzsch synthesis is robust, researchers are continuously exploring new ways to construct the thiazole ring. organic-chemistry.org This includes multicomponent reactions that form several bonds in a single step or using novel starting materials and catalysts to access different substitution patterns. asianpubs.orgnih.gov

Photoredox Catalysis: Visible-light-induced reactions represent a mild and powerful method for forging new bonds. researchgate.net Applying photoredox catalysis to the synthesis or functionalization of the target compound could enable transformations that are difficult to achieve with traditional thermal methods.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiazole ring under various conditions could uncover novel rearrangement or ring-opening reactions, leading to completely different heterocyclic systems and expanding the molecular diversity accessible from this starting material.

By embracing these future directions, the scientific community can continue to build upon the foundation of thiazole chemistry, enabling the development of more efficient, sustainable, and innovative applications for compounds like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(tert-butyl)thiazole-4-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves cyclization reactions using ethyl acetoacetate, thiourea, and tert-butyl-substituted aldehydes under acidic conditions (e.g., H₂SO₄ or HCl). Key steps include:

- Formation of the thiazole ring via Hantzsch thiazole synthesis.

- Introduction of the tert-butyl group via alkylation or substitution reactions.

- Optimization of temperature (60–100°C), solvent (ethanol, DMF), and stoichiometry to maximize yield (60–85%) and purity .

- Critical Parameters : Reaction time (12–24 hrs), inert atmosphere (N₂/Ar) to prevent oxidation, and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at C2, ester at C4) and rule out regioisomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₁₇NO₂S) and isotopic patterns .

- X-ray Crystallography : SHELX software for resolving stereochemistry and hydrogen-bonding networks, critical for confirming 3D structure .

Q. What are the common functionalization strategies for the thiazole core?

- Approaches :

- Substitution : Bromination at C5 using NBS (N-bromosuccinimide) for subsequent Suzuki couplings.

- Ester Hydrolysis : Conversion to carboxylic acid derivatives using NaOH/EtOH for bioactivity studies.

- Oxidation/Reduction : Controlled oxidation of sulfur to sulfones (H₂O₂/AcOH) or reduction of ester to alcohol (LiAlH₄) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s physicochemical and biological properties?

- Mechanistic Insights :

- Steric Effects : The bulky tert-butyl group enhances steric hindrance, reducing non-specific protein binding and improving target selectivity .

- Solubility/Bioavailability : The hydrophobic tert-butyl group lowers aqueous solubility but increases lipid membrane permeability, impacting pharmacokinetics .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Strategies :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with systematic substituent variations (e.g., halogenation, ester modifications) and test against standardized bacterial/cytotoxicity models .

- Analytical Cross-Validation : Use LC-MS to confirm compound integrity in biological assays and rule out degradation artifacts .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes to targets like DNA gyrase or topoisomerase II, explaining divergent activities .

Q. What advanced methodologies are used to study the compound’s interaction with DNA/enzymes?

- Experimental Design :

- Surface Plasmon Resonance (SPR) : Real-time kinetics (ka/kd) for DNA binding affinity (Kd values in µM range) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme interactions .

- Cryo-EM/X-ray Co-crystallization : Resolve binding interfaces (e.g., with topoisomerase II) at atomic resolution .

Data Analysis and Optimization

Q. How can reaction yields be improved in large-scale syntheses?

- Process Chemistry :

- Continuous Flow Reactors : Reduce side reactions (e.g., ester hydrolysis) via precise temperature/pH control .

- Catalyst Screening : Pd/C or Ni catalysts for efficient cross-couplings (e.g., Suzuki-Miyaura) with <5% byproduct formation .

- Yield Tracking : In-line FTIR for real-time monitoring of intermediate formation .

Q. What statistical approaches are recommended for analyzing dose-response data in bioassays?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.